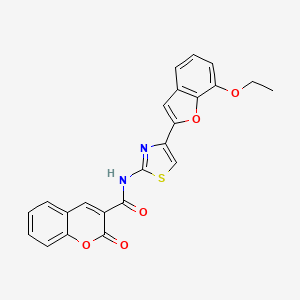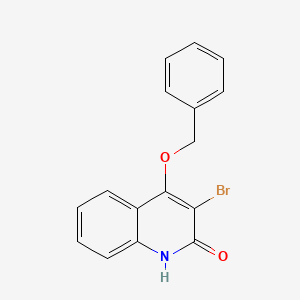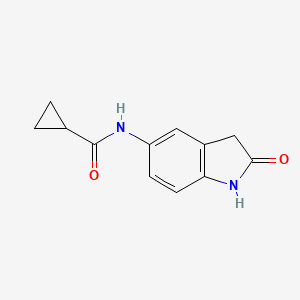
N-(2-oxoindolin-5-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-oxoindolin-5-yl)cyclopropanecarboxamide” is a chemical compound with diverse applications in scientific research. It is part of the 2-oxoindoline-based compounds, which have been designed and synthesized for their potential as antitumor agents .
Synthesis Analysis
The synthesis of 2-oxoindoline-based compounds involves the design of two series of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted 2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides .
Molecular Structure Analysis
The molecular structure of “N-(2-oxoindolin-5-yl)cyclopropanecarboxamide” is part of the indole nucleus, which is also known as benzopyrrole. This nucleus contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .
科学的研究の応用
Antitumor Activity
N-(2-oxoindolin-5-yl)cyclopropanecarboxamide and its derivatives have demonstrated potent cytotoxicity against several human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . Notably, some compounds exhibited cytotoxicity equal to or surpassing the positive control PAC-1, the first procaspase-3 activating compound. Compound 4o, in particular, was three- to five-fold more cytotoxic than PAC-1 in the tested cancer cell lines. Further research could explore these compounds as templates for novel anticancer agents.
Cell Cycle Regulation
Compounds 4f, 4h, 4n, 4o, and 4p (with 4o being especially potent) were found to accumulate U937 cells in the S phase and induce late cellular apoptosis . Understanding their impact on cell cycle progression may provide insights into potential therapeutic strategies.
Apoptosis Modulation
Apoptosis, or programmed cell death, plays a crucial role in maintaining tissue homeostasis. Compounds targeting apoptotic pathways, including caspases (such as caspase-3), have been investigated for their anticancer properties . N-(2-oxoindolin-5-yl)cyclopropanecarboxamide derivatives could be valuable in this context.
Boronic Acid Derivatives
Interestingly, (2-oxoindolin-5-yl)boronic acid, a related compound, has been studied . Investigating the boronic acid analogs of N-(2-oxoindolin-5-yl)cyclopropanecarboxamide might reveal additional applications.
Indole Derivatives
Indole derivatives, including N-(2-oxoindolin-5-yl)cyclopropanecarboxamide, have diverse biological and clinical potential . Their pharmacological activities extend beyond cancer research, warranting further exploration.
Quinoxaline Derivatives
Considering the structural similarity between quinoxalines and N-(2-oxoindolin-5-yl)cyclopropanecarboxamide, investigating potential quinoxaline derivatives could yield novel applications .
Do T. M. Dung et al., “Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents,” Scientific Reports, 12(1), 2022. MilliporeSigma, “(2-Oxoindolin-5-yl)boronic acid,” link. A. K. Gupta et al., “A brief review of the biological potential of indole derivatives,” Future Journal of Pharmaceutical Sciences, 6(1), 2020. S. S. Patil et al., “A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(2-(Naphthalen-2-yl)-3-oxoindolin-2-yl)-2-phenylacetonitrile with 4-Methyl-1,2-phenylenediamine,” International Journal of Molecular Sciences, 23(19), 2022.
作用機序
Target of Action
N-(2-oxoindolin-5-yl)cyclopropanecarboxamide, also known as CPCA, is a synthetic compound that belongs to the class of indolinone derivatives
Mode of Action
. These activities suggest that these compounds interact with their targets in a way that modulates these biological processes.
特性
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-6-8-5-9(3-4-10(8)14-11)13-12(16)7-1-2-7/h3-5,7H,1-2,6H2,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISMHZUFLTWTMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxoindolin-5-yl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

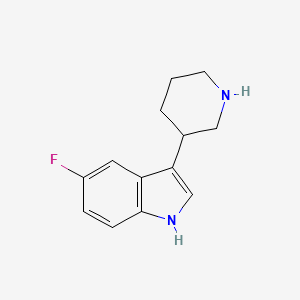
![N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2399091.png)
![2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2399095.png)
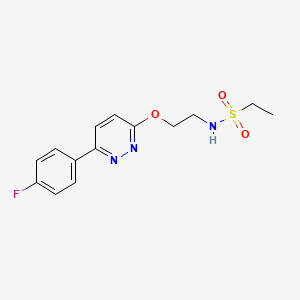
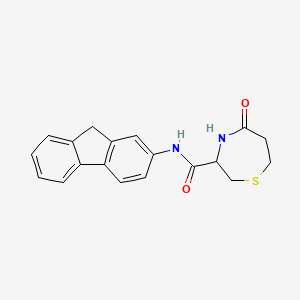
![3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2399102.png)
![2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2399103.png)
